

Elucidating the Structure of 2-Fluoro-6-hydroxybenzamide: A Technical Guide

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Compound of Interest

Compound Name: **2-Fluoro-6-hydroxybenzamide**

Cat. No.: **B065572**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **2-Fluoro-6-hydroxybenzamide**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this paper combines theoretical predictions, data from analogous compounds, and established spectroscopic principles to present a robust framework for its synthesis and characterization.

Molecular Structure and Properties

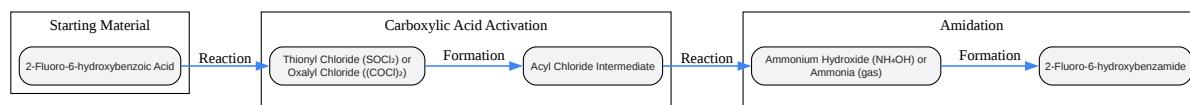
2-Fluoro-6-hydroxybenzamide (CAS No. 160748-95-8) is a substituted aromatic compound with the molecular formula $C_7H_6FNO_2$.^[1] Its structure features a benzene ring substituted with a fluorine atom, a hydroxyl group, and a carboxamide group, all in proximity, which suggests the potential for intramolecular hydrogen bonding and specific conformational preferences that can influence its biological activity.

Table 1: Physicochemical Properties of **2-Fluoro-6-hydroxybenzamide** and Related Analogs

Property	2-Fluoro-6-hydroxybenzamide (Predicted/Known)	2-Fluoro-6-methoxybenzamide	2-Hydroxybenzamide (Salicylamine)
CAS Number	160748-95-8[1]	529512-81-0[2]	65-45-2
Molecular Formula	C ₇ H ₆ FNO ₂ [1]	C ₈ H ₈ FNO ₂ [2]	C ₇ H ₇ NO ₂
Molecular Weight	155.13 g/mol [1]	169.15 g/mol [2]	137.14 g/mol
Monoisotopic Mass	155.03825 Da[3]	169.05390666 Da[2]	137.04768 Da
XlogP (Predicted)	0.3[3]	0.1[2]	1.2
Melting Point	Data not available	Data not available	140-144 °C
Boiling Point	Data not available	Data not available	270 °C (decomposes)

Proposed Synthesis

A plausible synthetic route to **2-Fluoro-6-hydroxybenzamide** involves the amidation of 2-Fluoro-6-hydroxybenzoic acid. This starting material is commercially available. The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. A common and effective method involves the activation of the carboxylic acid followed by reaction with an ammonia source.



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Caption: Proposed synthesis workflow for **2-Fluoro-6-hydroxybenzamide**.

Detailed Experimental Protocol (Hypothetical)

Materials:

- 2-Fluoro-6-hydroxybenzoic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride
- Anhydrous Dichloromethane (DCM)
- Concentrated Ammonium Hydroxide (NH_4OH)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Hexanes

Procedure:

- Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Fluoro-6-hydroxybenzoic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.
- Amidation: Cool the resulting crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide solution. Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
- Work-up: Acidify the reaction mixture with 1M HCl to pH ~2. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

- Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude **2-Fluoro-6-hydroxybenzamide** by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization for Structure Elucidation

The definitive structure of the synthesized **2-Fluoro-6-hydroxybenzamide** would be confirmed through a combination of spectroscopic techniques. Below are the predicted key spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide and hydroxyl protons. The aromatic region should display a characteristic splitting pattern due to the fluorine and hydroxyl substituents. The amide protons may appear as a broad singlet, and the hydroxyl proton signal's chemical shift will be dependent on concentration and solvent.

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbonyl carbon will appear downfield.

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for **2-Fluoro-6-hydroxybenzamide**

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
C=O	-	~170
C-F	-	~160 (d, ¹ JCF ≈ 250 Hz)
C-OH	-	~155
C-CONH ₂	-	~115 (d)
Aromatic CH	6.5 - 7.5 (m)	110 - 130
-OH	9.0 - 11.0 (br s)	-
-NH ₂	7.0 - 8.5 (br s)	-

(d = doublet, m = multiplet, br s = broad singlet). Predictions are based on standard NMR principles and data from similar structures.

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for **2-Fluoro-6-hydroxybenzamide**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Description
O-H stretch	3200 - 3600 (broad)	Hydroxyl group
N-H stretch	3100 - 3500 (two bands)	Primary amide
C=O stretch	1640 - 1680	Amide carbonyl
C=C stretch	1450 - 1600	Aromatic ring
C-F stretch	1000 - 1400	Carbon-fluorine bond
C-N stretch	1350 - 1450	Carbon-nitrogen bond
C-O stretch	1200 - 1300	Phenolic C-O

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.

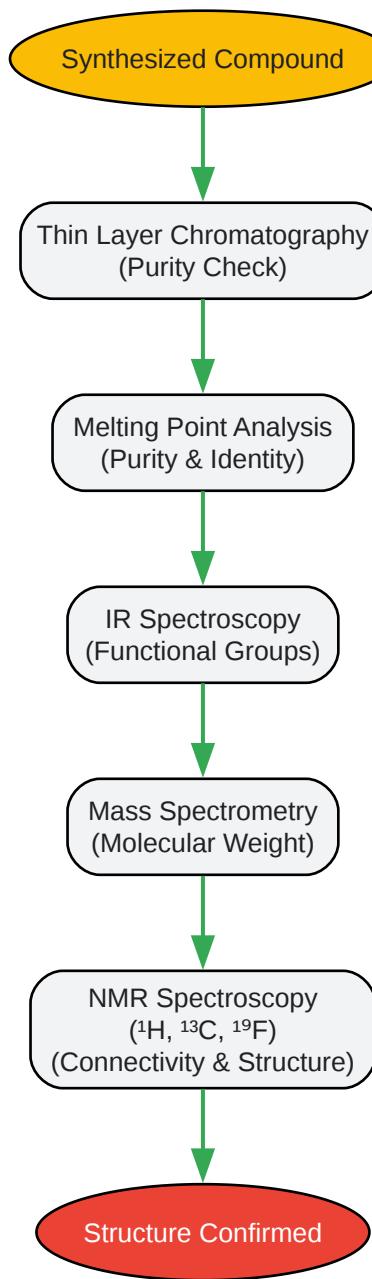
Table 4: Predicted Mass Spectrometry Data for **2-Fluoro-6-hydroxybenzamide**

Ion	Predicted m/z
[M] ⁺	155.0383
[M+H] ⁺	156.0461
[M+Na] ⁺	178.0280

The fragmentation pattern in the mass spectrum will also offer structural information. Expected fragmentation would involve the loss of the amide group and potentially the hydroxyl group.

Logical Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized batch of **2-Fluoro-6-hydroxybenzamide** follows a logical progression of analytical techniques.



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Caption: Logical workflow for the structural elucidation of **2-Fluoro-6-hydroxybenzamide**.

Conclusion

While direct and extensive experimental data for **2-Fluoro-6-hydroxybenzamide** is not readily available in the public domain, this technical guide provides a robust framework for its synthesis and structural elucidation. By leveraging established chemical principles and comparative data from analogous structures, researchers can confidently approach the

preparation and characterization of this promising molecule. The detailed hypothetical protocols and predicted spectroscopic data serve as a valuable resource for scientists and professionals in the field of drug discovery and development. Further experimental validation is encouraged to build upon the foundational information presented herein.

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